Millimolar Binding Affinity: Differentiating K-Ras-IN-1 as a Fragment Probe vs. Nanomolar Potency Inhibitors
K-Ras-IN-1 binds to GDP-bound K-Ras (G12D) with an affinity of 1.3–2 mM, which is approximately three to six orders of magnitude weaker than comparator inhibitors . This millimolar affinity classifies K-Ras-IN-1 as a fragment-like chemical probe suitable for structural biology and binding-site validation studies, rather than a potent tool for cellular or in vivo inhibition. In contrast, KRpep-2d binds K-Ras (G12D) with Kd = 8.9 nM , Pan KRas-IN-1 exhibits cellular IC50 values of 6–32 nM across multiple KRAS mutants , and ARS-853 inhibits KRAS G12C with IC50 = 2.5 μM [1].
| Evidence Dimension | Binding affinity / inhibitory potency |
|---|---|
| Target Compound Data | Kd = 1.3–2 mM for GDP-bound K-Ras (G12D) |
| Comparator Or Baseline | KRpep-2d: Kd = 8.9 nM (G12D); Pan KRas-IN-1: cellular IC50 = 6–32 nM; ARS-853: IC50 = 2.5 μM (G12C) |
| Quantified Difference | ~150,000-fold weaker than KRpep-2d; >650,000-fold weaker than Pan KRas-IN-1; ~1,250-fold weaker than ARS-853 |
| Conditions | In vitro biochemical binding assay (K-Ras-IN-1); surface plasmon resonance (KRpep-2d); cell-based viability assay (Pan KRas-IN-1, ARS-853) |
Why This Matters
Procurement for cellular or in vivo efficacy studies should prioritize nanomolar-potency inhibitors; K-Ras-IN-1 is appropriate only for biophysical binding studies or as a starting scaffold for fragment-based optimization.
- [1] Patricelli MP, Janes MR, Li LS, et al. Selective inhibition of oncogenic KRAS output with small molecules targeting the inactive state. Cancer Discov. 2016;6(3):316-329. View Source
